3-Tert-butyl-5-cyclopropoxy-N,N-dimethylpyridin-4-amine
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Overview
Description
3-Tert-butyl-5-cyclopropoxy-N,N-dimethylpyridin-4-amine is a complex organic compound with the molecular formula C14H22N2O. This compound features a pyridine ring substituted with tert-butyl, cyclopropoxy, and N,N-dimethylamine groups, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-5-cyclopropoxy-N,N-dimethylpyridin-4-amine typically involves multi-step organic reactions. One common method includes the alkylation of a pyridine derivative with tert-butyl and cyclopropoxy groups, followed by the introduction of the N,N-dimethylamine group through reductive amination. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-5-cyclopropoxy-N,N-dimethylpyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of partially or fully reduced pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Tert-butyl-5-cyclopropoxy-N,N-dimethylpyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-5-cyclopropoxy-N,N-dimethylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 3-Tert-butyl-5-methoxy-N,N-dimethylpyridin-4-amine
- 3-Tert-butyl-5-ethoxy-N,N-dimethylpyridin-4-amine
- 3-Tert-butyl-5-propoxy-N,N-dimethylpyridin-4-amine
Uniqueness
3-Tert-butyl-5-cyclopropoxy-N,N-dimethylpyridin-4-amine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H22N2O |
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Molecular Weight |
234.34 g/mol |
IUPAC Name |
3-tert-butyl-5-cyclopropyloxy-N,N-dimethylpyridin-4-amine |
InChI |
InChI=1S/C14H22N2O/c1-14(2,3)11-8-15-9-12(13(11)16(4)5)17-10-6-7-10/h8-10H,6-7H2,1-5H3 |
InChI Key |
UFYVCPYCJYMUOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=CC(=C1N(C)C)OC2CC2 |
Origin of Product |
United States |
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